molecular formula C16H16N2O4S2 B2563573 5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 1428362-16-6

5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2563573
CAS No.: 1428362-16-6
M. Wt: 364.43
InChI Key: BJPBAQMIPHXNQO-UHFFFAOYSA-N
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Description

5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a combination of a thiophene ring, a piperidine ring, and a benzo[d]oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting with the preparation of the thiophene and piperidine intermediates. These intermediates are then subjected to sulfonylation and cyclization reactions to form the final product. Common reagents used in these reactions include sulfonyl chlorides, bases like triethylamine, and solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may bind to a receptor in the central nervous system, modulating neurotransmitter release and influencing neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles
  • 2-(pyridin-3-yl)-1H-benzo[d]imidazole and 1,3,4-oxadiazole derivatives

Uniqueness

5-((4-(thiophen-3-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene ring, piperidine ring, and benzo[d]oxazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(4-thiophen-3-ylpiperidin-1-yl)sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S2/c19-16-17-14-9-13(1-2-15(14)22-16)24(20,21)18-6-3-11(4-7-18)12-5-8-23-10-12/h1-2,5,8-11H,3-4,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPBAQMIPHXNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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